molecular formula C21H22ClP B15198787 Triphenyl(propyl)phosphonium chloride

Triphenyl(propyl)phosphonium chloride

Cat. No.: B15198787
M. Wt: 340.8 g/mol
InChI Key: HSBZWKNXRISGJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Role of Organophosphorus Compounds in Chemical Synthesis and Research

Organophosphorus compounds are integral to modern chemical synthesis, offering a diverse array of reactivity that enables the construction of complex molecular architectures. frontiersin.org Their applications span from their use as ligands in transition metal catalysis, which has revolutionized cross-coupling reactions, to their role as powerful reagents in olefination reactions. mdpi.com In medicinal chemistry, organophosphorus moieties are incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties. jelsciences.comresearchgate.net For instance, phosphonates are recognized for their antibacterial, anticancer, and antiviral activities. jelsciences.com Furthermore, the agricultural industry relies heavily on organophosphorus compounds as herbicides, pesticides, and insecticides. nih.gov The unique electronic and steric properties of the phosphorus atom allow for fine-tuning of the reactivity and selectivity of these compounds, making them highly versatile in research and development. nih.gov

Classification and Academic Significance of Quaternary Phosphonium (B103445) Salts

Among the vast family of organophosphorus compounds, quaternary phosphonium salts hold a prominent position. These salts are characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. wikipedia.org They are broadly classified based on the nature of the organic groups attached to the phosphorus atom, which can be alkyl, aryl, or a combination thereof. alfachemic.com The anion accompanying the phosphonium cation can also vary, influencing the salt's solubility and reactivity.

The academic significance of quaternary phosphonium salts is vast and multifaceted. They are widely recognized for their utility as:

Phase-Transfer Catalysts (PTCs): Phosphonium salts can facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous and an organic phase). nbinno.comchemicalbull.com The lipophilic nature of the phosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed at a much faster rate. nbinno.com This "green chemistry" approach often leads to milder reaction conditions, increased yields, and reduced waste. rsc.org Phosphonium salts are often more thermally stable than their ammonium (B1175870) counterparts, making them suitable for a broader range of reaction temperatures. alfachemic.com

Wittig Reagents: Quaternary phosphonium salts are the precursors to phosphorus ylides, the key components of the Nobel Prize-winning Wittig reaction. wikipedia.orglibretexts.org This reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones, offering excellent control over the position of the newly formed double bond. lumenlearning.comjk-sci.com

Ionic Liquids (ILs): Certain phosphonium salts with specific structural features exhibit low melting points and can be used as ionic liquids. These ILs are considered environmentally friendly alternatives to volatile organic solvents and have applications in catalysis, electrochemistry, and materials science. researchgate.net

Biological Probes and Antimicrobial Agents: The lipophilic cationic nature of some phosphonium salts allows them to target and accumulate within the mitochondria of cells, making them useful as probes for mitochondrial membrane potential and as carriers for delivering drugs to this organelle. nbinno.com Additionally, certain quaternary phosphonium salts have demonstrated significant antimicrobial and anticancer activity. researchgate.netresearchgate.net

The versatility and effectiveness of quaternary phosphonium salts have cemented their importance in the toolkit of synthetic chemists. researchgate.net

Research Context and Specific Relevance of Triphenyl(propyl)phosphonium (B98357) Chloride

Triphenyl(propyl)phosphonium chloride, with the chemical formula [(C₆H₅)₃P(C₃H₇)]Cl, is a specific member of the quaternary phosphonium salt family that has garnered attention for its utility in organic synthesis.

Synthesis and Properties:

The synthesis of this compound typically involves the quaternization of triphenylphosphine (B44618) with a propyl halide. The most common route is the reaction of triphenylphosphine with 1-chloropropane. This Sₙ2 reaction results in the formation of the desired phosphonium salt.

PropertyValue
CAS Number 16721-43-0
Molecular Formula C₂₁H₂₂ClP
Molecular Weight 340.83 g/mol

Interactive Data Table: Properties of this compound (Data sourced from publicly available chemical databases)

The propyl group attached to the phosphorus atom, in conjunction with the three phenyl groups, imparts a balance of lipophilicity and reactivity to the cation, making it an effective reagent in various synthetic contexts.

Research Applications:

The primary research relevance of this compound lies in its application as a precursor to the corresponding phosphorus ylide for the Wittig reaction . wikipedia.orglibretexts.org Upon treatment with a strong base, the proton on the carbon adjacent to the phosphorus atom is abstracted, forming propylidenetriphenylphosphorane. This ylide can then react with aldehydes and ketones to generate alkenes with a propylidene moiety. This methodology is crucial for the construction of more complex organic molecules, including natural products and pharmaceuticals.

While less commonly cited than its bromide or iodide counterparts in the context of phase-transfer catalysis , the chloride anion can be advantageous in specific applications where the nature of the counter-ion influences the reaction outcome. The principles of phase-transfer catalysis, where the phosphonium cation facilitates the transfer of anions across phase boundaries, are equally applicable to the chloride salt. nbinno.comchemicalbull.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22ClP

Molecular Weight

340.8 g/mol

IUPAC Name

triphenyl(propyl)phosphanium;chloride

InChI

InChI=1S/C21H22P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

HSBZWKNXRISGJR-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Reactivity and Reaction Mechanisms

Formation and Characterization of Phosphonium (B103445) Ylides

Phosphonium ylides, also known as Wittig reagents, are pivotal intermediates derived from phosphonium salts. The ylide generated from triphenyl(propyl)phosphonium (B98357) chloride is propylidenetriphenylphosphorane. This species is characterized as a non-stabilized ylide, a classification that dictates its reactivity and stereochemical influence in subsequent reactions. adichemistry.com The formation of this ylide is a critical prerequisite for its participation in reactions such as the Wittig olefination.

The generation of a phosphonium ylide involves the deprotonation of the corresponding phosphonium salt at the carbon atom adjacent to the phosphorus center. adichemistry.com For triphenyl(propyl)phosphonium chloride, this involves the removal of a proton from the α-carbon of the propyl group. The positively charged phosphorus atom increases the acidity of these α-hydrogens, facilitating their removal by a strong base. researchgate.net

Due to the electron-donating nature of the propyl group, the resulting ylide, propylidenetriphenylphosphorane, is classified as non-stabilized. adichemistry.com Such ylides are highly reactive and require potent bases for their formation from the phosphonium salt precursor. rsc.org Weaker bases are generally insufficient to deprotonate alkyltriphenylphosphonium salts efficiently. rsc.org The reaction is typically conducted in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere, as non-stabilized ylides are sensitive to both moisture and oxygen. adichemistry.comuni-muenchen.de

A variety of strong bases can be employed for this purpose, with organolithium reagents being particularly common. The choice of base is crucial for ensuring complete and rapid ylide formation.

BaseChemical FormulaTypical SolventReference
n-Butyllithiumn-BuLiTHF, Diethyl ether uni-muenchen.deuchile.clrsc.org
Sodium HydrideNaHTHF, DMF uni-muenchen.dehuji.ac.il
Sodium AmideNaNH₂THF, Benzene (B151609) researchgate.netrsc.org
Potassium tert-butoxidet-BuOKTHF uni-muenchen.de
Lithium hexamethyldisilazideLiHMDSTHF uni-muenchen.de

The conversion of this compound to its ylide, propylidenetriphenylphosphorane, is accompanied by distinct changes in its spectroscopic properties. These changes are instrumental in confirming the successful formation of the ylide intermediate. The key analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. oxinst.com

³¹P NMR Spectroscopy is particularly diagnostic for phosphorus-containing compounds. huji.ac.iloxinst.com The phosphonium salt exhibits a characteristic chemical shift in the ³¹P NMR spectrum. For instance, similar phosphonium salts like benzyltriphenylphosphonium (B107652) chloride and (3,3-diisopropoxypropyl)triphenylphosphonium bromide show signals around δ 23.8 ppm and δ 25–30 ppm, respectively. acadiau.ca Upon deprotonation to form the ylide, a significant upfield (high-field) shift of the ³¹P NMR signal is observed, which is a hallmark of ylide formation. acs.org

¹H and ¹³C NMR Spectroscopy provide detailed structural information. In the phosphonium salt, the protons and carbons of the propyl group are influenced by the adjacent positively charged phosphorus, resulting in specific chemical shifts and P-C and P-H coupling constants. When the ylide is formed, the α-carbon becomes a carbanion, leading to a substantial upfield shift in its ¹³C NMR signal and a downfield shift for the attached protons. The one-bond P-C coupling constant (¹JPC) also changes significantly. acs.org

Infrared (IR) Spectroscopy can identify functional groups. The spectra of both the salt and the ylide are dominated by absorptions from the phenyl groups. Key differences would be observed in the C-H stretching and bending regions for the propyl group. The P-C bond also has characteristic vibrations, though they may be weak and occur in the fingerprint region. researchgate.net

Spectroscopic TechniqueThis compound (Salt)Propylidenetriphenylphosphorane (Ylide)
³¹P NMR Signal typically in the range of δ +20 to +30 ppm. acadiau.caSignificant upfield shift compared to the salt. acs.org
¹H NMR Signals for propyl group protons (α, β, γ-CH₂, CH₃) are deshielded by the adjacent P⁺.α-proton signal shifts significantly due to carbanionic character.
¹³C NMR α-carbon signal is coupled to phosphorus (¹JPC).α-carbon signal is strongly shielded (shifted upfield) and shows a reduced ¹JPC. acs.org
IR Spectroscopy Characteristic P-Ph vibrations, C-H stretching and bending for propyl and phenyl groups.Changes in C-H vibrations of the α-carbon; characteristic P=C bond vibration. researchgate.net

Other Prominent Reaction Mechanisms Involving Triphenyl(propyl)phosphonium Species

Beyond the Wittig reaction, species derived from or related to this compound are involved in other significant reaction mechanisms.

Nucleophilic Phosphine (B1218219) Catalysis

In nucleophilic phosphine catalysis, a tertiary phosphine like triphenylphosphine (B44618) acts as a nucleophilic catalyst, rather than a stoichiometric reagent. chemicalbook.comwikipedia.orgchemicalbook.com The catalytic cycle is initiated by the conjugate addition of the phosphine to an electron-deficient substrate, such as an α,β-unsaturated carbonyl compound or alkyne. nih.gov This addition generates a zwitterionic phosphonium intermediate, typically a β-phosphonium enolate or a vinyl phosphonium ylide. nih.govnih.gov

This highly reactive intermediate can then participate in a variety of transformations. For instance, in phosphine-catalyzed Michael additions, the zwitterion acts as a base to deprotonate a pronucleophile, which then adds to another molecule of the Michael acceptor. nih.govorganic-chemistry.org The phosphine catalyst is regenerated in the final step of the cycle. This mode of catalysis is central to several named reactions, including the Rauhut-Currier and Morita-Baylis-Hillman reactions. While the catalyst is the neutral phosphine, phosphonium species are the key covalent intermediates that propagate the catalytic cycle. nih.gov

Photochemical Reactivity of Phosphonium Salts

Triphenylphosphonium salts exhibit notable photochemical reactivity. researchgate.net Upon irradiation with ultraviolet (UV) light, the carbon-phosphorus bond can undergo cleavage. digitellinc.com The mechanism of photolysis can be complex and is influenced by the solvent, the counterion, and the structure of the organic substituent. cdnsciencepub.comacs.org

One major pathway involves the homolytic cleavage of the C–P bond, generating a radical and a triphenylphosphinium radical cation. tandfonline.com Alternatively, an initial single electron transfer (SET) can occur, particularly with certain counterions, to generate radicals. researchgate.net These photogenerated radicals are highly reactive and can engage in subsequent reactions like dimerization or reduction. digitellinc.com

Another pathway involves heterolytic cleavage to produce a carbocation and triphenylphosphine. tandfonline.com This process can occur directly from the excited state or via electron transfer within the initial radical pair formed after homolysis. cdnsciencepub.com The photochemical generation of reactive intermediates from phosphonium salts has been harnessed for various applications, including their use as photoinitiators for cationic polymerization of monomers like epoxides and styrenes. kfupm.edu.saresearchgate.netkfupm.edu.samq.edu.au In these systems, photolysis of the phosphonium salt generates species that initiate the polymerization chain reaction. researchgate.net

Applications in Organic Synthesis and Catalysis

Catalytic Applications of Phosphonium (B103445) Salts

Quaternary phosphonium salts, such as Triphenyl(propyl)phosphonium (B98357) chloride, are widely utilized as organocatalysts in a variety of organic transformations. northeastern.edualfachemic.com Their stability, particularly at higher temperatures, often makes them a preferred choice over their ammonium (B1175870) counterparts. vestachem.com

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. nbinno.comscienceinfo.comchemicalbull.com Triphenyl(propyl)phosphonium chloride acts as an effective phase transfer catalyst by transporting a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs. nbinno.comchemicalbull.com

The mechanism involves the lipophilic phosphonium cation, [P(C₆H₅)₃(C₃H₇)]⁺, which is soluble in the organic phase due to the bulky phenyl and propyl groups. nbinno.com This cation pairs with an anion from the aqueous phase, shuttling it across the phase boundary into the organic solvent. nbinno.com Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired transformation, such as nucleophilic substitutions or alkylations. nbinno.com The use of phosphonium salts like this compound in PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and more environmentally friendly reagents and solvents. nbinno.comscienceinfo.com

Table 1: Advantages of Using Phosphonium Salts in Phase Transfer Catalysis
AdvantageDescriptionReference
Increased Reaction RatesFacilitates contact between immiscible reactants, accelerating the reaction. chemicalbull.com
Milder ConditionsAllows reactions to proceed at lower temperatures and pressures. nbinno.com
Higher Yields & SelectivityReduces side reactions, leading to purer products and better yields. nbinno.com
Cost-EffectivenessEnables the use of inexpensive inorganic bases and solvents. scienceinfo.com
Greener ChemistryReduces the need for hazardous, anhydrous, or expensive polar aprotic solvents. nbinno.comchemicalbull.com
High Thermal StabilityPhosphonium salts are generally more stable at high temperatures (120-150°C) compared to ammonium salts. vestachem.com

Lewis Acid Catalysis in Stereoselective Transformations

While traditionally viewed as phase transfer agents, phosphonium salts can also function as Lewis acid catalysts. northeastern.edu The phosphorus center in the phosphonium cation is electron-deficient and can act as an electrophile, activating substrates for nucleophilic attack. This has been applied in various transformations, including Friedel-Crafts reactions. researchgate.netnih.gov

In the context of stereoselective transformations, chiral quaternary phosphonium salts have been developed as effective phase-transfer catalysts for asymmetric synthesis. rsc.org Although research specifically detailing this compound as a stereoselective Lewis acid is limited, the underlying principle involves the phosphonium ion activating an electrophile. For instance, readily available phosphonium salts containing a trifluoroacetonyl group have demonstrated high activity as Brønsted acid catalysts for Friedel-Crafts-type reactions, even at low catalyst loadings. nih.gov This demonstrates the potential of phosphonium salts to catalyze C-C bond-forming reactions, which are fundamental to stereoselective synthesis. northeastern.edunih.gov

Promotion of Specific Organic Reactions (e.g., Aldehyde Carboxylation, Aldoxime Dehydration)

Phosphonium salts and their precursors play a crucial role in promoting specific organic reactions beyond general catalysis.

Aldoxime Dehydration: The conversion of aldoximes to nitriles is a valuable transformation in organic synthesis. nih.govnih.gov Reagents involving triphenylphosphine (B44618), the precursor to this compound, are effective for this dehydration. The mechanism often involves the in-situ generation of a phosphonium species. The aldoxime's oxygen atom attacks the electrophilic phosphorus, forming a phosphonium intermediate. nih.gov Subsequent elimination, driven by the formation of the highly stable triphenylphosphine oxide, yields the corresponding nitrile. While a direct catalytic cycle with the pre-formed phosphonium salt is less common, its formation as a reactive intermediate is a key step in many dehydration protocols. nih.gov

Aldehyde Carboxylation: While specific examples of this compound in aldehyde carboxylation are not prevalent in the reviewed literature, phosphonium salts are involved in related transformations. For instance, a four-component reaction involving an aldehyde, a nucleophile, a phosphine (B1218219), and an acid can generate stable phosphonium salts. researchgate.net These salts can then be used in subsequent reactions, such as acylation followed by an intramolecular Wittig reaction, demonstrating their utility in complex synthetic sequences that start from aldehydes. researchgate.net

Reagent in Diverse Olefination Methodologies (Beyond Classical Wittig)

This compound is a classic precursor for a Wittig reagent, which is fundamental to olefination reactions—the synthesis of alkenes. wikipedia.orglumenlearning.com

Modified Wittig and Related Olefination Processes

The classical Wittig reaction involves the deprotonation of a phosphonium salt, such as this compound, with a strong base to form a phosphonium ylide (or phosphorane). lumenlearning.comlibretexts.org This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction. lumenlearning.com

The synthesis of the required phosphonium salt is typically a straightforward Sₙ2 reaction between triphenylphosphine and an alkyl halide—in this case, 1-chloropropane. lumenlearning.com

Synthesis of this compound: P(C₆H₅)₃ + Cl-CH₂CH₂CH₃ → [P(C₆H₅)₃(CH₂CH₂CH₃)]⁺Cl⁻

Formation of the Ylide: [P(C₆H₅)₃(CH₂CH₂CH₃)]⁺Cl⁻ + Strong Base → P(C₆H₅)₃=CHCH₂CH₃ + Base-H⁺ + Cl⁻

Beyond the classical method, several modifications exist:

Schlosser Modification: This modification is used with non-stabilized ylides to selectively form E-alkenes, whereas the standard Wittig reaction often favors Z-alkenes. libretexts.org

Stable Ylides: When the alkyl group on the phosphonium salt contains an electron-withdrawing group, the resulting ylide is more stable and less reactive. These "stabilized ylides" are often commercially available and react readily with aldehydes, typically yielding E-alkenes. libretexts.orgcommonorganicchemistry.com

One-Pot Wittig: For certain substrates, like benzylic halides, the formation of the phosphonium salt and the subsequent reaction with a carbonyl compound can be performed in a single pot under milder conditions. commonorganicchemistry.com

Table 2: Overview of Wittig and Related Olefination Processes
MethodDescriptionTypical Substrates for Phosphonium SaltKey FeatureReference
Classical WittigReaction of an aldehyde/ketone with a phosphonium ylide.Primary or secondary alkyl halides.Forms alkenes with a defined double bond location. Non-stabilized ylides often give Z-alkenes. wikipedia.orglumenlearning.com
Schlosser ModificationA variation of the Wittig reaction to favor the E-alkene product.Unstabilized ylides derived from primary/secondary alkyl halides.Provides stereochemical control towards the E-isomer. libretexts.org
Stable Ylide ReactionUses ylides stabilized by electron-withdrawing groups.Alkyl halides with adjacent carbonyl, ester, or cyano groups.Ylides are more stable, easier to handle, and typically yield E-alkenes. libretexts.orgcommonorganicchemistry.com
Aza-WittigReaction of iminophosphoranes with carbonyls.Azides (R-N₃) react with PPh₃ to form the reagent.Forms imines instead of alkenes. commonorganicchemistry.com

Selective Dimerization of Alpha-Olefins

The dimerization of α-olefins is an important industrial process for producing linear and branched alkenes. While catalysis in this area is dominated by transition metal complexes (e.g., nickel, zirconium, cobalt), phosphorus-containing ligands and additives play a significant role. uni-bayreuth.demdpi.comnih.gov For example, the addition of triphenylphosphine to certain nickel-catalyzed propylene (B89431) dimerization systems can influence the product distribution, favoring the formation of 4-methyl-1-pentene. uni-bayreuth.de Although direct catalysis by a simple phosphonium salt like this compound is not a primary method, the broader family of organophosphorus compounds is integral to modulating the activity and selectivity of these catalytic systems. uni-bayreuth.de The catalytic cycle often involves the metal center, with the phosphine ligand influencing the steric and electronic environment, thereby directing the insertion and chain termination steps that determine the final product structure. mdpi.com

Utilization in Complex Molecule and Heterocycle Synthesis

While direct applications of this compound in the synthesis of complex molecules and heterocycles are not extensively documented in readily available literature, the broader class of phosphonium salts plays a significant role in various synthetic transformations. The following sections extrapolate potential or analogous applications based on the known reactivity of similar phosphonium salts.

Synthesis of Indole (B1671886) Derivatives

The indole nucleus is a crucial heterocyclic motif found in numerous natural products and pharmaceuticals. Various synthetic methodologies have been developed for its construction. While a direct role for this compound in mainstream indole syntheses like the Fischer, Bischler-Möhlau, or Reissert methods is not prominently reported, phosphonium salts can be involved in related transformations.

For instance, phosphonium salts are precursors to phosphonium ylides, which are key reagents in the Wittig reaction and its variations. These reactions are pivotal for forming carbon-carbon double bonds. In the context of indole synthesis, such a reaction could be envisioned for the construction of precursors containing specific olefinic bonds that are later cyclized to form the indole ring.

One hypothetical application could be in the synthesis of a substituted o-nitrostyrene, a common precursor for indole synthesis via reductive cyclization. A phosphonium salt could be used to introduce the vinyl group through a Wittig-type reaction with an appropriately substituted o-nitrobenzaldehyde.

Reaction Type Role of Phosphonium Salt Potential Intermediate Subsequent Reaction
Wittig ReactionPrecursor to phosphonium ylideSubstituted o-nitrostyreneReductive Cyclization

It is important to note that the specific utility of the propyl-substituted phosphonium cation in this context would depend on factors like solubility and steric hindrance, which can influence reaction efficiency.

Role in Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. Triphenylphosphine, the precursor to this compound, and other phosphine-based reagents are central to several important functional group interconversions.

One of the most well-known applications is the Appel reaction , which converts alcohols to alkyl halides using a combination of triphenylphosphine and a carbon tetrahalide. While triphenylphosphine is the key reagent, the resulting triphenylphosphine oxide is a byproduct. An analogous role for a pre-formed phosphonium salt like this compound is not direct. However, phosphonium salts can act as phase-transfer catalysts in nucleophilic substitution reactions, facilitating the conversion of functional groups.

For example, in a reaction where an alcohol is first converted to a sulfonate ester (e.g., tosylate or mesylate), a subsequent SN2 reaction with a halide source to yield an alkyl halide could be catalyzed by a phosphonium salt. The lipophilic nature of the cation can help transport the anionic nucleophile into a nonpolar organic phase where the reaction occurs.

Transformation Reagent/Catalyst Mechanism
Alcohol to Alkyl HalidePhase-Transfer CatalystSN2 reaction on a sulfonate ester
DehydrationCatalystFormation of an intermediate that facilitates water elimination

Furthermore, phosphonium salts can be involved in dehydration reactions. For instance, certain phosphonium anhydrides are powerful dehydrating agents. While this compound itself is not a dehydrating agent, its derivatives could potentially be modified for such purposes.

Advanced Materials Science Applications

Polymeric Phosphonium (B103445) Ionic Liquids (PILs) Research

Polymerized ionic liquids (PILs) that incorporate phosphonium cations are a significant class of polyelectrolytes. These materials merge the desirable properties of ionic liquids—such as high thermal stability and ionic conductivity—with the mechanical integrity and processing advantages of polymers. This combination makes them promising for applications requiring solid, non-volatile, and non-flammable electrolytes. Compared to their more common nitrogen-based ammonium (B1175870) counterparts, phosphonium-based PILs exhibit enhanced thermal stability and often superior ion conductivities.

The synthesis of propyl-substituted phosphonium PILs has been achieved through controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP). A typical synthesis involves the creation of an oxanorbornene-based monomer functionalized with a phosphonium salt. In specific research, a series of phosphonium PILs were synthesized where the substituent groups on the phosphorus atom were varied to include tripropyl and triphenyl groups, among others.

The process begins with the synthesis of the monomer, followed by polymerization using a catalyst like a Grubbs catalyst. The final step involves an ion exchange reaction, where the initial bromide or chloride anion is replaced with an anion like bis(trifluoromethane)sulfonimide ([TFSI]⁻), which is known to enhance electrochemical stability and transport properties. The resulting macromolecular structures consist of a polymer backbone with phosphonium IL species attached to each repeating monomer unit. Structural characterization is then performed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the successful synthesis and purity of the PILs.

The electrical properties of PILs are a primary focus of research, as ionic conductivity is crucial for their application in electrochemical devices. Studies have shown that the structure of the phosphonium cation, including the nature of its alkyl or aryl substituents, significantly impacts conductivity. Research comparing different substituent groups on an oxanorbornene-based PIL backbone revealed that alkyl substituents, such as tripropyl groups, lead to higher ionic conductivity compared to aromatic ones like triphenyl groups.

This difference is often attributed to the flexibility of the polymer matrix. PILs with more flexible backbones and alkyl side chains tend to have lower glass transition temperatures (Tg), which facilitates greater ion mobility and, consequently, higher conductivity. In contrast, rigid aromatic groups can restrict polymer chain motion, leading to lower conductivity. The ion conduction behavior in many phosphonium-based PILs can be described by the Vogel–Fulcher–Tamman (VFT) equation, which relates conductivity to temperature.

Table 1: Ionic Conductivity of Substituted Phosphonium PILs This table presents a comparison of ionic conductivity for phosphonium PILs with different substituent groups at room temperature.

Substituent GroupIonic Conductivity (S cm⁻¹)
Tripropyl6 x 10⁻⁴
TriphenylLower than alkyl substituents

Note: The tripropyl substituted PIL was doped with 15 wt% LiTFSI salt. The lower conductivity for the triphenyl-substituted PIL is a qualitative finding from the same study.

Phosphonium PILs are actively being explored as solid-state or gelled electrolytes for energy storage devices, particularly lithium-ion batteries (LIBs). Their non-flammability and low volatility offer significant safety advantages over traditional liquid electrolytes, which use flammable organic solvents. The goal is to develop polymer electrolytes that possess high ionic conductivity, excellent thermal stability, and a wide electrochemical window.

To function as a lithium-ion conductor, the PIL is typically doped with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The addition of the lithium salt provides the charge carriers (Li⁺ ions) necessary for battery operation. Research has shown that the ionic conductivity of these polymer electrolytes increases with the concentration of the added salt up to an optimal point. For instance, a tripropyl-substituted phosphonium PIL doped with 15 wt% LiTFSI achieved an optimal room temperature ionic conductivity of 6 × 10⁻⁴ S cm⁻¹. Gelled electrolytes, which confine a liquid phosphonium IL and a lithium salt within a polymer matrix, have also shown promise, reaching conductivities of 0.13 mS·cm⁻¹ at 100 °C and demonstrating stable cycling in a Li|LiFePO₄ cell. These systems are particularly attractive for applications that may involve extreme temperatures where safety is paramount.

Phosphonium Salts in Cellulose (B213188) Dissolution and Biomass Pretreatment

Phosphonium-based ionic liquids are recognized as effective solvents for cellulose, a key component of lignocellulosic biomass. The dissolution of cellulose is a critical step in the pretreatment of biomass, which aims to break down its rigid structure to make it more accessible for conversion into biofuels and other valuable chemicals. The efficiency of phosphonium salts in this process stems from their ability to disrupt the extensive hydrogen-bonding network that makes cellulose insoluble in water and most common organic solvents.

Molecular dynamics simulations have shown that in aqueous solutions of tetrabutylphosphonium (B1682233) chloride, the chloride anions, the phosphonium cations, and water molecules work cooperatively to separate the cellulose strands. The chloride anions initiate the breakup of the hydrogen bonds within the cellulose structure, while the bulky phosphonium cation helps to permanently separate the cellulose chains. This pretreatment can significantly reduce the crystallinity of cellulose, making it more susceptible to subsequent enzymatic hydrolysis for the production of fermentable sugars. The high thermal stability and low vapor pressure of phosphonium ILs are advantageous properties for developing environmentally friendly and recyclable solvent systems for biomass processing.

Development of Nanostructured Materials for Ion Transport

The development of nanostructured materials is a key strategy for enhancing ion transport in solid-state electrolytes for applications like all-solid-state batteries. Phosphonium salts can be incorporated into the development of these advanced materials. Techniques such as mechanochemistry, specifically high-energy ball milling, can be used to synthesize amorphous or nanostructured solid electrolytes. This process facilitates the formation of materials with enhanced ionic transport properties by creating novel electrolyte compositions and improving the interfacial contact between components. By harnessing mechanical energy, it is possible to create materials with unique nanostructures that provide efficient pathways for ion movement, which is critical for high-performance energy storage devices. Furthermore, phosphonium salts have been used to create hypercrosslinked porous polymers that can be used for selective gas capture and chemical conversions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Wittig Reaction Pathways

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.org The ylide derived from triphenyl(propyl)phosphonium (B98357) chloride is classified as a non-stabilized ylide. Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction, identifying key intermediates and transition states that govern its outcome and stereoselectivity. figshare.comnih.gov

Computational studies have unequivocally supported the generally accepted mechanism of the Wittig reaction, which proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. researchgate.netlibretexts.org

Initial Step: The reaction initiates with the nucleophilic attack of the ylide's α-carbon onto the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com

Intermediate Formation: This leads to the formation of an oxaphosphetane intermediate. Following the initial bond formation, two intermediates have been identified: a dipolar species called a betaine (B1666868) and the heterocyclic oxaphosphetane. libretexts.org For non-stabilized ylides, the formation of the oxaphosphetane is the key stereochemistry-determining step. digitellinc.com

Transition States (TS): DFT calculations have been crucial in characterizing the geometry and energy of the transition states leading to the oxaphosphetane. For non-stabilized ylides, the transition states leading to cis and trans oxaphosphetanes often have different geometries; the cis addition transition state typically adopts a puckered geometry, while the trans is more planar. figshare.comnih.gov The relative energies of these transition states dictate the initial ratio of diastereomeric intermediates.

Decomposition: The oxaphosphetane intermediate is generally unstable and rapidly decomposes to form the final alkene and triphenylphosphine (B44618) oxide in an irreversible and exothermic step. libretexts.org Comprehensive computational analyses have shown that for non-stabilized ylides, the decomposition of the oxaphosphetane has a lower energy barrier than the initial aldehyde addition, making the cycloaddition step the rate- and stereoselectivity-determining part of the reaction. digitellinc.com

StageDescriptionKey Computational Finding
Ylide + Carbonyl Initial reactants approach.The geometry of approach is critical for stereoselectivity.
Addition Transition State (TS1) Formation of the C-C bond.For non-stabilized ylides, the TS leading to the syn oxaphosphetane is kinetically favored. chemtube3d.com
Oxaphosphetane Intermediate A four-membered ring containing phosphorus and oxygen.This is a true intermediate on the reaction pathway. Its stability and conformation are key.
Decomposition Transition State (TS2) Cleavage of C-P and C-O bonds.This step has a lower energy barrier than TS1, confirming that oxaphosphetane formation is stereodetermining. digitellinc.com
Alkene + Triphenylphosphine Oxide Final products.The geometry of the alkene (Z or E) is determined by the stereochemistry of the preceding steps.

A significant focus of computational studies on the Wittig reaction is to understand and predict its stereoselectivity (Z vs. E alkene formation). For non-stabilized ylides derived from salts like triphenyl(propyl)phosphonium chloride, the reaction typically shows a high preference for the Z-alkene. digitellinc.com

Theoretical models explain this Z-selectivity by examining the energies of the competing transition states. The preference for the Z-alkene arises from the kinetically favored formation of the syn oxaphosphetane intermediate. chemtube3d.com DFT calculations reveal that the stereoselectivity is influenced by a complex interplay of steric and electronic interactions in the transition state. figshare.comnih.gov

Energy Decomposition Analysis (EDA) has been employed to dissect these interactions, revealing that charge transfer between the alkyl substituent on the ylide and the carbonyl group of the aldehyde is a dominant stabilizing interaction. digitellinc.com Furthermore, computational studies incorporating explicit solvent models have shown that the solvent can significantly influence the P-C-C-O dihedral angle in the transition states, thereby affecting the Z:E ratio, which aligns with experimental observations where solvent choice can alter stereochemical outcomes. digitellinc.com

Electronic Structure and Reactivity Predictions for Phosphonium Cations (e.g., DFT)

DFT calculations are widely used to investigate the electronic properties of the triphenyl(propyl)phosphonium cation, providing insights into its stability, reactivity, and bonding. These studies help rationalize the behavior of the cation in various chemical environments. researchgate.net

The triphenyl(propyl)phosphonium cation features a central phosphorus atom bonded to three phenyl rings and one propyl group.

Charge Distribution: The positive formal charge is primarily localized on the phosphorus atom, rendering it an electrophilic center. However, this charge is also delocalized to some extent onto the adjacent carbon atoms of the phenyl and propyl groups. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visually represent this charge distribution, highlighting the electron-deficient regions (blue) around the phosphorus and hydrogen atoms and electron-rich regions (red) associated with the phenyl rings' π-systems. nih.gov

ParameterComputational MethodFinding
Molecular Geometry DFT (e.g., B3LYP)Tetrahedral geometry around the central phosphorus atom.
Charge on Phosphorus NBO AnalysisSignificant positive charge, confirming the phosphonium character.
Bonding Orbitals NBO AnalysisStrong σ-bonds between phosphorus and carbon atoms.
Electrostatic Potential MEP MappingThe most positive potential is centered on the P atom and surrounding hydrogens, indicating sites for nucleophilic interaction.
HOMO-LUMO Gap DFTA large energy gap indicates high kinetic stability of the cation itself.

Theoretical Studies on Adsorption Mechanisms (e.g., Corrosion Inhibition)

This compound belongs to the class of quaternary phosphonium salts that have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. repec.orgmdpi.com Theoretical studies, including DFT and Molecular Dynamics (MD) simulations, are essential to elucidate the mechanism by which these molecules protect the metal surface. researchgate.net

The inhibition mechanism involves the adsorption of the phosphonium cations onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com Computational studies reveal that this adsorption is a spontaneous process driven by a combination of physical and chemical interactions. repec.org

Physisorption: This involves electrostatic interactions between the positively charged phosphonium cation and the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻ from the acid).

Chemisorption: This involves charge transfer and orbital interactions between the inhibitor molecule and the metal. The π-electrons of the phenyl rings can be donated to the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com Conversely, a process of retro-donation from the filled d-orbitals of iron to the anti-bonding orbitals of the inhibitor molecule can also occur. mdpi.com

DFT calculations are used to determine key quantum chemical parameters that correlate with inhibition efficiency, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment. researchgate.net MD simulations model the dynamic behavior of the inhibitor molecules on the metal surface, providing insights into their orientation and the stability of the adsorbed film. repec.orgmdpi.com Calculated negative adsorption energies confirm that the adsorption process is stable and spontaneous. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of triphenyl(propyl)phosphonium (B98357) chloride, offering detailed information about the atomic connectivity and chemical environment within the molecule.

Phosphorus-31 NMR (³¹P NMR) is particularly invaluable for studying phosphonium (B103445) salts as it directly probes the phosphorus atom at the core of the cation. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment around the phosphorus nucleus. For triphenyl(propyl)phosphonium chloride, a single resonance is expected in the proton-decoupled ³¹P{¹H} NMR spectrum, confirming the presence of a single phosphorus environment.

Research on analogous alkyltriphenylphosphonium salts demonstrates that the ³¹P chemical shift typically falls within a well-defined range. The specific location of the peak provides confirmation of the quaternary phosphonium structure and can be influenced by the nature of the alkyl group and the solvent used. rsc.orgacadiau.ca For instance, similar triphenylphosphonium salts exhibit chemical shifts in deuterated chloroform (B151607) (CDCl₃) as detailed in the table below. rsc.orgacadiau.ca

CompoundSolvent31P Chemical Shift (δ, ppm)
Allyltriphenylphosphonium chlorideCDCl321.15
Benzyltriphenylphosphonium (B107652) chlorideCDCl323.8
Triphenyl(pent-4-en-1-yl)phosphonium bromideCDCl324.29

Based on these related structures, the expected ³¹P chemical shift for this compound would be in a similar region, providing a key diagnostic peak for its identification.

While solution-state NMR provides information on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful tool for characterizing this compound in its crystalline state. Multinuclear ssNMR experiments, including ³¹P and ³⁵/³⁷Cl, offer rare insights into the local electronic and bonding environments within the crystal lattice. researchgate.netnih.gov

Studies on analogous triphenylphosphonium halides have utilized ssNMR to fully characterize the chemical shift (CS) tensors of the phosphorus nucleus and the electric field gradient (EFG) tensors of the halide counter-ion. nih.gov This data reveals details about the molecular symmetry and intermolecular interactions, such as C-H···Cl hydrogen bonds. Furthermore, ³⁵/³⁷Cl ssNMR data provides a link between macroscopic crystal properties like unit cell volume and molecular-level parameters such as nuclear quadrupolar coupling constants. researchgate.netnih.gov These advanced techniques are instrumental in refining crystallographic data and understanding the subtle structural variations in the solid phase. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in this compound. This technique provides exact bond lengths, bond angles, and conformational details of the cation, as well as the packing of cations and anions in the crystal lattice.

A single-crystal X-ray study of the closely related triphenyl(propyl)phosphonium bromide revealed key structural features that are expected to be mirrored in the chloride salt. researchgate.net In the solid state, the propyl group adopts an extended conformation, and the three phenyl rings are arranged in a propeller-like configuration around the central phosphorus atom. researchgate.net The coordination around the phosphorus atom is a slightly distorted tetrahedron. researchgate.net

Crystallographic data for a related triphenylphosphonium compound is presented below, illustrating the type of information obtained from an XRD analysis.

ParameterValue for C21H21BrP+·Br-
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)11.165(2)
b (Å)10.160(2)
c (Å)17.614(3)
β (°)104.99(1)
Volume (Å3)1930.08

This structural information is crucial for understanding the compound's physical properties and for interpreting data from other spectroscopic methods like solid-state NMR. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical tool used to confirm the molecular weight of this compound and to verify its elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed for phosphonium salts. In ESI-MS, the compound is ionized directly from solution, allowing the intact cation to be detected.

The analysis of this compound by ESI-MS would show a prominent peak corresponding to the triphenyl(propyl)phosphonium cation [C₂₁H₂₂P]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with very high accuracy, allowing for the confirmation of its elemental formula. The expected monoisotopic mass of the cation can be calculated and compared to the experimental value, as shown for analogous compounds. rsc.org

CationFormulaCalculated m/z [M]+Found m/z [M]+
Allyltriphenylphosphonium[C21H20P]+303.1297303.1290
Triphenyl(propyl)phosphonium[C21H22P]+305.1459N/A

This technique serves as a primary method for confirming the identity of the synthesized compound and for monitoring its presence in reaction mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound displays distinct absorption bands corresponding to the vibrations of the phenyl rings, the propyl chain, and the phosphorus-carbon bonds.

Key absorptions in the spectrum are used to confirm the presence of these structural components. Research on similar phosphonium salts provides a guide to the expected vibrational frequencies. researchgate.net

Frequency (cm-1)Vibrational Assignment
~3050Aromatic C-H Stretch
~2960-2850Aliphatic C-H Stretch (propyl group)
~1590, 1488C=C Phenyl Ring Stretch
~1436P-C (Phenyl) Stretch
~1107P-C (Phenyl) Stretch
~750-690C-H Out-of-plane Bend (monosubstituted benzene)

The bands specific to the P⁺-C vibration are particularly indicative of the successful formation of the phosphonium salt. researchgate.net IR spectroscopy is a rapid and accessible method for routine characterization and for verifying the incorporation of the phosphonium cation into other materials, such as modified clays. researchgate.net

Surface Analysis Techniques in Adsorption Research (e.g., SEM-EDX, AFM)

In materials science applications where this compound is used as a surface modifier or corrosion inhibitor, surface analysis techniques are employed to characterize its presence and effect on a substrate.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of a material before and after treatment with the phosphonium salt. For example, in corrosion inhibition studies, SEM images can show a smoother surface on protected metal compared to a pitted, corroded surface, providing qualitative evidence of a protective film formed by the adsorbed inhibitor. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with SEM, provides elemental analysis of the surface. By detecting the characteristic X-rays emitted from the sample, EDX can map the distribution of elements. In studies involving the adsorption of this compound onto a substrate like clay or metal, EDX analysis would be used to confirm the presence and homogeneous distribution of phosphorus, indicating successful adsorption or intercalation of the phosphonium salt. researchgate.net

Atomic Force Microscopy (AFM) can provide three-dimensional topographical images of the surface at high resolution. It is used to quantify changes in surface roughness and to visualize the adsorbed layers of molecules, offering a more detailed picture of the nature of the protective film or surface modification.

Together, these techniques are essential for understanding the mechanism of action in applications where the interfacial properties of this compound are key, such as in the development of organoclays or anti-corrosion coatings. researchgate.netresearchgate.net

Academic Research on Biological Interactions and Probes

Triphenylphosphonium Moiety as a Mitochondrial Targeting Vector for Research Tools

The triphenylphosphonium (TPP) cation is a lipophilic, delocalized cation extensively utilized in biomedical research as a vector to deliver molecules to mitochondria. nih.govdovepress.com Its effectiveness stems from its ability to harness the large mitochondrial membrane potential (ΔΨm), which is negative on the inside (-150 to -180 mV), to drive its accumulation within the mitochondrial matrix. nih.govresearchgate.net This targeted delivery allows for the development of specific probes and research tools to study mitochondrial function and dysfunction, which are implicated in a wide range of diseases, including neurodegenerative, cardiovascular, and cancerous conditions. nih.govacs.org By covalently linking a molecule of interest—such as a fluorophore, an antioxidant, or a potential therapeutic agent—to the TPP moiety, researchers can achieve concentrations within the mitochondria that are several hundred to a thousand times higher than in the cytoplasm. nih.govacs.org

The fundamental design of a mitochondria-targeted conjugate involves the covalent attachment of a bioactive molecule or a probe to the TPP cation, often via an alkyl chain linker. nih.gov The synthesis strategy is adaptable, allowing for a wide variety of "cargo" molecules to be targeted to the mitochondria.

For instance, researchers have synthesized TPP conjugates of fluorescent dyes, such as tetramethylrhodamine (B1193902) (TAMRA), to create probes for mitochondrial imaging. acs.org A common synthetic route involves reacting a bromoalkyl-phthalimide with triphenylphosphine (B44618) to form the TPP-linker intermediate. acs.org Subsequent deprotection of the phthalimide (B116566) group yields a primary amine, which can then be coupled to the desired cargo molecule, like an N-hydroxysuccinimide (NHS) ester of a dye. acs.orgnih.gov

Another example is the conjugation of fatty acids, such as palmitic acid, to the TPP moiety. This was achieved by reacting 16-bromopalmitic acid with triphenylphosphine. mdpi.com Similarly, nucleoside analogues have been linked to the TPP vector through a biolabile ester bond at the 5'-hydroxyl position, creating potential prodrugs that can be internalized and release their cargo within the cell. nih.gov The length and nature of the linker are critical design elements, as they can influence the lipophilicity and, consequently, the mitochondrial uptake and biological activity of the conjugate. acs.org

Below is a table summarizing examples of synthesized TPP-conjugates for research purposes:

Cargo MoleculeLinker Type/LengthPurpose of ConjugateReference
Tetramethylrhodamine (TAMRA)Decyl chainMitochondrial imaging probe acs.org
5-CarboxyfluoresceinAcyl chainFluorescent labeling for cellular localization nih.gov
Palmitic Acid16-carbon chainStudy of metabolic effects on cancer cells mdpi.com
2'-DeoxycytidineBiolabile ester bondMitochondrial delivery of nucleosides nih.gov
Glycyrrhetinic acidAlkyl chainsPotent anticancer drug development nih.gov

The TPP moiety has been instrumental in the development of fluorescent probes for visualizing mitochondria in living cells. nih.govrsc.org By attaching TPP to a fluorophore, the resulting probe is directed to and concentrated within the mitochondria, allowing for precise imaging and tracking of this organelle through fluorescence microscopy. rsc.org

Several classes of fluorescent molecules have been conjugated to TPP for this purpose:

Traditional Dyes: Dyes like fluorescein (B123965) and rhodamine derivatives (e.g., TAMRA) have been successfully conjugated to TPP. These probes are used to confirm the mitochondrial localization of the TPP vector itself and to track the delivery of conjugated cargo. acs.orgnih.govrsc.org Confocal microscopy studies often use a co-stain with a known mitochondrial marker, such as MitoTracker Red, to confirm the precise co-localization of the TPP-probe's fluorescence signal within the mitochondria. nih.govrsc.org

Aggregation-Induced Emission (AIE) Luminogens: AIE probes are a newer class of fluorescent molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov Conjugating AIE luminogens, such as tetraphenylethene (TPE), with TPP creates probes that can specifically light up mitochondria with high photostability and low background signal. nih.gov

Nanoparticle-Based Probes: Researchers have also functionalized inorganic nanoparticles, such as quantum dots, with TPP groups. acs.orgresearchgate.net These nanoprobes, which can have hydrodynamic diameters of 30–40 nm, are designed for high cellular uptake and subsequent trafficking to the mitochondria, offering an alternative to small-molecule probes for subcellular imaging. acs.orgresearchgate.net

These developments provide a powerful toolkit for studying mitochondrial dynamics, membrane potential, and the organelle's role in cellular processes. nih.gov

The primary mechanism driving the accumulation of TPP-conjugated compounds in mitochondria is the organelle's large negative membrane potential. nih.govresearchgate.net The positively charged TPP cation is electrophoretically drawn across the inner mitochondrial membrane, leading to its concentration in the matrix. researchgate.netresearchgate.net This uptake is dependent on both the plasma membrane potential for initial cellular entry and, more significantly, the mitochondrial membrane potential for subcellular sequestration. nih.govresearchgate.net

Studies have demonstrated that the cellular uptake and retention of TPP conjugates are significantly diminished if the mitochondrial membrane potential is dissipated using a mitochondrial uncoupler like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone). nih.gov This confirms the potential-driven nature of the accumulation.

Flow cytometry and confocal fluorescence microscopy are key techniques used to quantify cellular internalization and visualize the subcellular distribution of TPP-based probes. nih.gov For instance, studies with fluorescently-labeled TPP-nucleoside conjugates showed a dose-dependent accumulation inside cells, with clear co-localization with mitochondria observed via microscopy. nih.gov

In Vitro Studies of Biological Activities (e.g., Antimicrobial Research)

Beyond their use as mitochondrial vectors, triphenylphosphonium compounds, including various alkylated derivatives, have demonstrated intrinsic biological activity. A significant area of this research is their evaluation as antimicrobial agents. nih.govmdpi.com The cationic nature and lipophilicity of these compounds facilitate their interaction with and disruption of bacterial membranes, which, like mitochondria, often possess a negative membrane potential. nih.gov

In vitro studies have shown that TPP derivatives are effective against a range of bacteria, particularly Gram-positive species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.netnih.gov Their efficacy against Gram-negative bacteria is sometimes lower, which has been attributed to the presence of multidrug resistance (MDR) pumps in these bacteria that can recognize and expel the TPP compounds. nih.gov

The table below presents minimum inhibitory concentration (MIC) data for select TPP derivatives against S. aureus, illustrating their antibacterial potency.

Compound TypeBacterial StrainMIC (μg/mL)Reference
TPP-functionalized pyrimidinesMRSA 2220.39–1.56 nih.gov
Low-MW PEI-C10-TPP PolymerS. aureus0.25 nih.gov
CFX-amide-PPh3MRSA ST5 50162.78 researchgate.net
TPP-1,2,3-triazolyl nucleosidesS. aureus1.2-4.3 (mM) researchgate.net

Alkyl Chain Length: A recurring finding in SAR studies is the critical role of the alkyl chain length. Generally, antimicrobial activity increases with the length of the alkyl chain. nih.govneliti.com For example, in a study involving hyperbranched polyethyleneimines functionalized with alkyl-TPP groups, derivatives with a longer (C10) alkyl chain were more efficient against both E. coli and S. aureus than those with a shorter (C4) chain. nih.gov This is thought to be because a longer, more lipophilic chain can more effectively insert into and disrupt the hydrophobic core of the bacterial cell membrane. neliti.com Phosphonium (B103445) salts with alkyl chains in the C8–C11 range have been noted for their remarkable selective antibacterial effects. mdpi.com

Molecular Weight and Architecture: For polymeric TPP derivatives, higher molecular weight and charge density generally lead to higher antimicrobial activity, up to a certain point. nih.govneliti.com However, if the molecule becomes too large, its ability to diffuse and reach its target can be hindered. neliti.com Studies have also explored conjugating the TPP moiety to different molecular scaffolds, such as pyrimidines, peptides, and quinones, to modulate their activity and selectivity. nih.govnih.govnih.gov For instance, TPP-conjugated pyrimidines have shown high activity against MRSA and also possess the ability to inhibit biofilm formation, a key factor in persistent infections. nih.gov These SAR studies provide a rational basis for the design of new and more potent TPP-based antimicrobial agents. nih.gov

Future Research Directions and Unaddressed Challenges

Advancements in Green Chemistry for Phosphonium (B103445) Salt Synthesis

Traditional methods for synthesizing phosphonium salts often involve heating triphenylphosphine (B44618) with an alkyl halide in non-polar solvents like toluene (B28343) or benzene (B151609). youtube.com While effective, these methods present environmental and safety concerns. The future of phosphonium salt synthesis lies in green chemistry, which seeks to minimize or eliminate the use of hazardous substances.

A significant advancement is the development of electrochemical methods. For instance, a practical and efficient electrochemical approach for synthesizing π-conjugated phosphonium salts has been developed that operates at room temperature without the need for catalysts or external oxidants. rsc.org This method not only aligns with the principles of green chemistry but also demonstrates high yields and good functional group tolerance, even on a gram scale. rsc.org Another green approach involves the synthesis of reusable Brønsted-acidic ionic liquid catalysts, such as triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, which can be used in condensation reactions with the benefit of easy recovery and reuse. researchgate.net These strategies represent a move away from stoichiometric reagents and harsh conditions, paving the way for more sustainable chemical production. rsc.orgresearchgate.net

Key Research Findings in Green Synthesis:

Electrochemical Synthesis: Enables catalyst- and oxidant-free synthesis of phosphonium salts at room temperature. rsc.org

Atom Economy: Electrochemical methods improve atom economy by avoiding the use of external metal oxidants. rsc.org

Reusable Catalysts: The development of ionic liquid-based phosphonium salt catalysts allows for easy separation and recyclability, reducing waste. researchgate.net

Milder Conditions: Moving away from high-temperature reflux in organic solvents to more environmentally benign conditions. youtube.comrsc.org

Design of Novel and Highly Selective Catalytic Systems

Phosphonium salts have long been used as phase-transfer catalysts, but modern research focuses on designing sophisticated catalytic systems with high selectivity and efficiency. researchgate.netallhdi.com The challenge is to move beyond simple quaternization reactions and create catalysts where the phosphonium moiety plays a direct role in asymmetric induction and bond formation.

Recent breakthroughs include the development of bio-inspired peptide-phosphonium salt (PPS) catalytic systems. researchgate.net These catalysts utilize synergistic ion-pairing and hydrogen-bonding interactions to achieve precise desymmetrization of molecules, affording products with excellent enantioselectivity at very low catalyst loadings. researchgate.net Bifunctional phosphonium salt catalysts have also been designed to promote complex cascade reactions, constructing intricate molecular scaffolds in high yields and with excellent stereocontrol. researchgate.net Furthermore, phosphonium salts are being used to stabilize metal nanoparticles, creating robust and highly active catalysts for reactions like the Suzuki cross-coupling. mdpi.com The tunable steric and electronic properties of the phosphonium cation are key to controlling the activity and stability of these catalytic systems. mdpi.com

Catalytic System TypeKey Design FeatureApplication ExampleAdvantage
Peptide-Phosphonium Salt (PPS)Bio-inspired; uses synergistic ion-pairing and hydrogen bonding. researchgate.netAsymmetric desymmetrization of phosphinic acids. researchgate.netHigh enantioselectivity (>99% ee) at low catalyst loading (1 mol%). researchgate.net
Bifunctional Phosphonium SaltCombines ion-pair and hydrogen-bonding interactions in one molecule. researchgate.netAsymmetric cascade reactions to form complex polycyclic scaffolds. researchgate.netHigh yields and excellent stereoselectivities (>20:1 dr, >98% ee). researchgate.net
Nanoparticle StabilizersSterically hindered phosphonium salts that prevent agglomeration of metal nanoparticles. mdpi.comPalladium nanoparticle-catalyzed Suzuki cross-coupling. mdpi.comExceptional stability and sustained catalytic activity. mdpi.com
Phosphonium Ionic Liquids (PILs)Act as both solvent and catalyst; often reusable. researchgate.netmdpi.comSynthesis of 5-arylidene barbituric acids. researchgate.netGreen, efficient, and recyclable. researchgate.net

Development of Advanced Materials with Tunable Phosphonium Functionalities

The incorporation of phosphonium cations into polymers and other materials is a burgeoning field of research. The unique properties of the phosphonium group—its positive charge, steric bulk, and stability—can be harnessed to create advanced materials with tailored functions.

One exciting area is the development of functional polymers with antibacterial properties. A main-chain-type cationic polymer incorporating phosphonium units has been shown to exhibit excellent antibacterial activity against both S. aureus and E. coli. rsc.org This performance is attributed to the polymer's high molecular weight and the strong polarization effect of the phosphorus atom. rsc.org Moreover, by integrating aggregation-induced emission (AIE) properties, these materials can also be used for bacterial imaging. rsc.org

Material TypePhosphonium FunctionalityKey Tunable Property/ApplicationResearch Finding
Main-Chain Cationic PolymerAntibacterial agent, fluorescent marker. rsc.orgBacterial imaging and eradication. rsc.orgExhibited very low minimal inhibitory concentrations (MICs) of 0.24 µg/mL against S. aureus. rsc.org
Metal Halide Glass ScintillatorsStructural cation to form glass. rsc.orgTunable melting point and thermal stability for radiation detection. rsc.orgElongating alkyl chains between bisphosphonium cores decreases the melting point, allowing for processability. rsc.org
Phosphorus-containing PolymersStimuli-responsive moiety.Dual (pH and temperature) stimuli responsivity and tunable wettability.Diblock copolymers were synthesized that showed tunable cloud points and self-aggregation into nano-objects.

Further Elucidation of Complex Reaction Mechanisms and Intermediates

While many reactions involving phosphonium salts are well-established, a deeper mechanistic understanding is required to optimize conditions and expand their synthetic utility. Future research will increasingly focus on computational and experimental studies to map reaction pathways and identify transient intermediates.

For example, in the electrochemical synthesis of phosphonium salts, preliminary studies suggest that free radicals are involved in the process, a departure from the traditional SN2 mechanism. youtube.comrsc.org In the metal-free synthesis of aryltriphenylphosphonium salts, a two-step addition-elimination mechanism has been proposed to explain the reaction between triphenylphosphine and aryl bromides. nih.gov

Studies on related compounds, such as triphenylpropargylphosphonium bromide, have revealed complex isomerization and hydration pathways, with the formation of intermediate allene (B1206475) isomers that dictate the final product. researchgate.net Understanding these subtleties is crucial for controlling selectivity. The Wittig reaction, a classic application of phosphonium salts, also presents mechanistic questions, particularly regarding the factors that control E/Z selectivity in alkene formation. allhdi.com Further elucidation of these complex mechanisms will rely on advanced spectroscopic techniques and theoretical calculations to provide a more complete picture of how these versatile compounds react.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Triphenyl(propyl)phosphonium chloride, and how do they verify structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the compound’s structure. For example, ³¹P NMR can detect the phosphonium center’s chemical shift (~20–30 ppm for alkyltriphenylphosphonium salts). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight (C₂₁H₂₂ClP: 356.82 g/mol) and isotopic patterns. Elemental analysis validates purity by comparing experimental vs. theoretical C, H, and P percentages .

Q. What is the standard synthetic route for this compound, and how can side products be minimized?

  • Methodological Answer : The compound is typically synthesized via quaternization of triphenylphosphine with 1-chloropropane in anhydrous conditions. Key steps:

  • Reflux equimolar triphenylphosphine and 1-chloropropane in toluene under nitrogen.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ ³¹P NMR.
  • Side products (e.g., phosphine oxide) arise from oxidation; thus, inert atmosphere and solvent purity are essential. Recrystallization from ethanol/acetone mixtures removes impurities .

Advanced Research Questions

Q. How can this compound be optimized as a phase-transfer catalyst (PTC) in biphasic reactions?

  • Methodological Answer : Optimization involves:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance ion-pair solubility.
  • Concentration tuning : Maintain 5–10 mol% catalyst to balance reactivity and cost.
  • Kinetic studies : Monitor reaction rates under varying temperatures and stirring speeds to identify mass transfer limitations. Comparative studies with analogs (e.g., tetrabutylphosphonium salts) reveal steric effects on catalytic efficiency .

Q. How should researchers address contradictory data on the thermal stability of this compound?

  • Methodological Answer : Contradictions often stem from impurities or storage conditions. To resolve:

  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways.
  • Compare freshly synthesized vs. aged samples via differential scanning calorimetry (DSC).
  • Note decomposition products (e.g., HCl, phosphorus oxides) using gas chromatography-mass spectrometry (GC-MS). Evidence suggests stability below 150°C in dry environments but rapid degradation in humid conditions .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer : Key precautions:

  • Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions.
  • Decontamination : Use sodium bicarbonate solution to neutralize spills, as the compound releases HCl upon decomposition. Always work in a fume hood with PPE (gloves, goggles) .

Key Research Challenges

  • Purity Control : Trace moisture leads to hydrolysis; use Karl Fischer titration for water content analysis.
  • Reaction Scalability : Quaternization exotherms require careful temperature control in large batches.
  • Environmental Impact : Develop green alternatives (e.g., ionic liquids) to reduce ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.